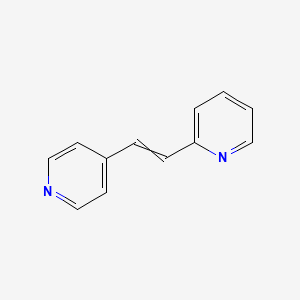

1-(2-Pyridyl)-2-(4-pyridyl)ethene

説明

1-(2-Pyridyl)-2-(4-pyridyl)ethene is a heterocyclic ethylene derivative featuring pyridyl substituents at both the 2- and 4-positions of the ethene backbone. This unsymmetrical arrangement distinguishes it from symmetric analogs like 1,2-di-(2-pyridyl)ethylene and 1,2-di-(4-pyridyl)ethylene. The compound is of significant interest in coordination chemistry due to the distinct electronic and steric properties imparted by the mixed pyridyl substituents. Its electronic structure has been characterized via photoelectron spectroscopy (PE), revealing insights into nitrogen lone pair interactions and conformational preferences .

特性

IUPAC Name |

2-(2-pyridin-4-ylethenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETWYDZOYDJBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Catalytic System

The reaction utilizes a Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complex, specifically the C₄₄H₅₈Cl₃N₃Pd catalyst, which exhibits exceptional activity in aqueous media. The catalytic cycle proceeds via oxidative addition of the vinylpyridine to Pd(0), followed by transmetalation with the boronic acid and reductive elimination to form the desired ethene derivative. Key advantages include:

- Ambient conditions : Conducted at 20°C in water/ethanol mixtures.

- Short reaction time : Completion within 1–2 hours.

- High yield : 92% isolated yield after column chromatography.

Comparative studies on palladium ligands reveal that N-heterocyclic carbene (NHC) ligands in Pd-PEPPSI systems enhance stability against pyridine coordination, preventing catalyst deactivation. This aligns with findings from pyridylpyrazole ligand systems, where electron-donating groups improve Pd–X dissociation kinetics.

Optimized Synthetic Procedure

The following protocol, adapted from Anusha et al. (2023), outlines the standardized synthesis:

Table 1: Heck Reaction Parameters for 1-(2-Pyridyl)-2-(4-pyridyl)ethene Synthesis

| Parameter | Specification |

|---|---|

| Reactants | 2-Vinylpyridine, pyridine-4-boronic acid |

| Catalyst | 0.5 mol% Pd-PEPPSI (C₄₄H₅₈Cl₃N₃Pd) |

| Solvent | H₂O/EtOH (4:1 v/v) |

| Temperature | 20°C |

| Reaction Time | 1–2 hours |

| Oxidation Additive | Ag₂O (1.2 mmol) |

| Workup | Ethyl acetate extraction, Na₂SO₄ drying |

| Purification | Column chromatography (10–20% EtOAc/hexane) |

| Yield | 92% |

This method’s success stems from the synergistic effects of:

- Aqueous solvent systems : Minimizing side reactions while enhancing catalyst turnover.

- Oxidant selection : Silver oxide (Ag₂O) facilitates Pd(II) regeneration, sustaining catalytic activity.

Alternative Synthetic Routes: Challenges and Opportunities

While Heck coupling dominates current methodologies, other approaches face significant limitations:

Copper-Catalyzed Dimerization

A patent-pending method describes the Cu(II)/neocuproine-catalyzed dimerization of 2-pyridinecarboxaldehyde to form (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol. Though mechanistically intriguing (proceeding via aldol-like condensation), this route yields a diol derivative rather than the target ethene. Adapting this protocol would require subsequent dehydration steps, introducing complexity and reduced efficiency.

Coordination Polymer-Derived Synthesis

Studies on Pb(II)-bpe coordination polymers highlight the use of trans-1,2-bis(4′-pyridyl)ethylene (bpe) as a linker. However, bpe’s 4,4′-substitution pattern precludes direct application to the 2,4′-isomer. Metallurgical methods for bpe synthesis (e.g., Pb(OAc)₂-mediated assembly) remain untested for asymmetric pyridyl-ethenes.

Critical Analysis of Methodological Advancements

The Heck protocol’s superiority is evident in its:

- Regioselectivity : Exclusive formation of the trans-ethene isomer.

- Functional group tolerance : Compatibility with boronic acids bearing electron-withdrawing/donating groups.

- Scalability : Gram-scale synthesis demonstrated without yield reduction.

Challenges persist in:

化学反応の分析

[2+2] Photodimerization Reactions

The compound undergoes stereoselective [2+2] cycloaddition under UV light, forming tetrakis(4-pyridyl)cyclobutane (tpcb) derivatives. This reaction is highly dependent on molecular alignment in crystalline or cocrystal systems .

Mechanistic Insights :

-

Pedal-like motion : In cocrystals with trans-2-(4-fluorophenyl)vinylboronic acid (fpvb), bpe molecules exhibit conformational flexibility, enabling parallel alignment of double bonds for photoreactivity .

-

Pressure effects : High-pressure conditions (up to 0.48 GPa) reduce intermolecular distances, accelerating the reaction by limiting pedal motion and stabilizing reactive conformers .

Key Findings :

| Cocrystal Ratio (bpe:fpvb) | Reactivity | Product Yield | Conditions |

|---|---|---|---|

| 1:1 | Reactive | 100% | UV light, ambient pressure |

| 1:2 | Photoinert | 0% | UV light, ambient pressure |

Source: High-pressure X-ray diffraction and NMR studies

Coordination Chemistry with Transition Metals

bpe acts as a versatile bridging ligand in coordination polymers and metal-organic frameworks (MOFs). Its pyridyl groups facilitate strong metal-ligand interactions .

Notable Complexes :

Synthetic Conditions :

-

Cu(I) complexes form via solvothermal reactions in acetonitrile at 25°C .

-

Ag(I) complexes require stoichiometric control (1:2 metal-to-ligand ratio) for optimal yield .

Electrophilic Addition Reactions

The ethene bridge undergoes electrophilic attack, initiating carbocation intermediates. For example:

Mechanism :

-

Electrophilic attack : Halogens or protons add to the double bond.

-

Carbocation stabilization : Pyridyl rings donate electron density via resonance.

-

Nucleophilic trapping : Water or alcohols yield dihalides or ether derivatives.

Example Reaction :

Kinetic studies show first-order dependence on [H⁺] and fractional order on substrate concentration.

科学的研究の応用

1-(2-Pyridyl)-2-(4-pyridyl)ethene has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

作用機序

The mechanism of action of 1-(2-Pyridyl)-2-(4-pyridyl)ethene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its structural properties allow it to interact with nucleic acids and proteins, potentially modulating their functions.

類似化合物との比較

Structural and Electronic Properties

2.1.1 Photoelectron Spectroscopy and Conformational Analysis PE spectra of 1-(2-pyridyl)-2-(4-pyridyl)ethene (compound 3 in Novak et al.) were compared with its symmetric analogs (1,2-di-(2-pyridyl)ethylene 1, 1,2-di-(4-pyridyl)ethylene 4) and the 2,3-pyridyl isomer 2. Key findings include:

- Conformation : The angle of twist (θ) between pyridyl rings and the ethene plane is <30° for all compounds, indicating minimal steric hindrance. However, the mixed substituents in 3 reduce symmetry, leading to distinct π-orbital interactions compared to 1 and 4 .

- Ionization Energies : The nitrogen lone pair ionization energies in 3 are intermediate between 1 and 4 , reflecting the electronic influence of both 2- and 4-pyridyl groups (Table 1).

Table 1: Ionization Energies (eV) of Dipyridylethylenes

| Compound | π-Ionization Bands | Nitrogen Lone Pair Ionization |

|---|---|---|

| 1,2-di-(2-pyridyl)ethylene (1 ) | 8.2, 9.1 | 10.5 |

| 1-(2-pyridyl)-2-(4-pyridyl)ethene (3 ) | 8.4, 9.3 | 10.8 |

| 1,2-di-(4-pyridyl)ethylene (4 ) | 8.6, 9.5 | 11.2 |

Source: Novak et al. (1977)

2.1.2 Thermodynamic Stability

In phosphonate decomposition studies, 2-pyridyl substituents favor lower entropy of activation (ΔS≠ = −49.1 J/K·mol) compared to 4-pyridyl analogs (ΔS≠ = −50.3 J/K·mol). The mixed substituents in 1-(2-pyridyl)-2-(4-pyridyl)ethene derivatives likely exhibit intermediate thermodynamic behavior, balancing electron-withdrawing (4-pyridyl) and steric (2-pyridyl) effects .

Coordination Chemistry

2.2.1 Ligand Behavior in Metal Complexes 1-(2-Pyridyl)-2-(4-pyridyl)ethene acts as a bridging ligand in nickel(II) complexes, forming one-dimensional chains via coordination through both pyridyl nitrogen atoms. This contrasts with symmetric ligands like 1,2-di-(4-pyridyl)ethylene, which form similar chains but with uniform bonding environments.

Table 2: Comparison of Ligand Properties in Coordination Polymers

| Ligand | Metal Center | Coordination Geometry | Application Relevance |

|---|---|---|---|

| 1,2-di-(4-pyridyl)ethylene | Ni(II) | Octahedral | Structural modeling |

| 1-(2-Pyridyl)-2-(4-pyridyl)ethene | Ni(II) | Distorted octahedral | Asymmetric catalysis (proposed) |

2.2.2 Reactivity in Electrophilic Substitution In azulene synthesis, 2-pyridyl groups exhibit higher electrophilic reactivity than 4-pyridyl groups.

Physicochemical Properties

2.3.1 Melting Points and Solubility

1-(2-Pyridyl)-2-(4-pyridyl)ethene has a melting point of 73°C, intermediate between 1,2-di-(2-pyridyl)ethylene (119.5°C) and 1,2-di-(4-pyridyl)ethylene (152.5°C). This trend reflects reduced symmetry and weaker intermolecular interactions in 3 compared to 4 .

2.3.2 Acidity

The pKa of the pyridyl nitrogen in 3 is influenced by the electron-donating 4-pyridyl group and electron-withdrawing 2-pyridyl group. This results in a pKa (~4.7) comparable to (E)-1-(4-methoxyphenyl)-2-(2-pyridyl)ethene (pKa = 4.71), highlighting the dominance of 2-pyridyl electronic effects .

Q & A

Q. What are the common synthetic routes for 1-(2-Pyridyl)-2-(4-pyridyl)ethene, and what are the critical purification steps to ensure product integrity?

Methodological Answer: The synthesis often involves condensation reactions between pyridyl derivatives. For example, phosphorus pentachloride (PCl₅) can be used to halogenate intermediates like 2-(4-pyridyl)-2-propanol A-oxide, followed by elimination or coupling steps . Key purification steps include:

- Solvent recrystallization : Use mixed hexanes or methylene chloride to isolate crystalline products.

- Slurry washing : Neutralize acidic byproducts with sodium carbonate in methylene chloride to remove hydrophilic impurities .

- Chromatography : Employ silica gel columns for separating stereoisomers (e.g., trans vs. cis configurations) .

Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?

Methodological Answer:

- ¹H NMR : Characterize pyridyl proton environments (e.g., δ 7.3–8.2 ppm for aromatic protons) and confirm trans stereochemistry via coupling constants (J ≈ 16 Hz for ethenyl protons) .

- X-ray crystallography : Resolve the pseudo-centrosymmetric dihydrochloride salt structure to validate spatial arrangement and hydrogen-bonding networks .

- UV-Vis/PL spectroscopy : Compare absorption/emission profiles (e.g., λmax shifts in protonated vs. neutral forms) to assess electronic transitions .

Advanced Research Questions

Q. How does the incorporation of 1-(2-Pyridyl)-2-(4-pyridyl)ethene as a linker influence pore size and functionality in isoreticular MOFs?

Methodological Answer:

- Pore size modulation : The rigid ethenyl backbone and pyridyl coordination sites enable precise control over MOF porosity. For instance, replacing benzene dicarboxylate with this linker in MOF-5 analogs expands pore dimensions from 3.8 Å to 28.8 Å .

- Functionalization strategies : Post-synthetic modification (PSM) via halogenation or amination of pyridyl groups can introduce Br/NH₂ functionalities, enhancing gas adsorption (e.g., methane storage: 240 cm³/g at 36 atm) .

- Characterization : Use BET surface area analysis and single-crystal XRD to correlate linker geometry with pore accessibility .

Q. What experimental and theoretical approaches elucidate the origins of photoluminescence (PL) and second harmonic generation (SHG) in protonated derivatives?

Methodological Answer:

- Protonation studies : Treat the compound with HCl to form the dihydrochloride salt, which disrupts centrosymmetry, enabling SHG activity. Compare PL intensity before/after protonation to assess exciton trapping effects .

- DFT calculations : Model HOMO-LUMO gaps and charge-transfer pathways to rationalize enhanced nonlinear optical (NLO) responses in protonated forms .

- Polarized light microscopy : Map SHG efficiency across crystal planes to identify anisotropic optical properties .

Q. How do steric/electronic factors of pyridyl substituents influence reactivity, and how can contradictions in acidity data be resolved?

Methodological Answer:

- Acidity comparisons : Use disproportionation reactions with scavengers (e.g., 4-n-propylpyridine) to quantify relative acidities. For example, 4-picoline derivatives are ≈2.6× more acidic than 2-picoline analogs due to reduced steric hindrance at the 4-position .

- Contradiction resolution : Re-evaluate reaction conditions (e.g., solvent polarity, temperature) that may alter equilibrium in prior studies. Cross-validate results via kinetic isotope effects (KIE) or computational pKa predictions .

- Mechanistic probes : Employ deuterated analogs or radical traps to distinguish between ionic vs. radical pathways in nucleophilic substitution reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the acidities of 2- vs. 4-picoline derivatives in related systems?

Methodological Answer:

- Reproducibility checks : Replicate experiments under standardized conditions (e.g., 25°C, DMSO solvent) to isolate substituent effects from environmental variables .

- Advanced titration : Use potentiometric titrations with ion-selective electrodes to measure exact pKa values, avoiding indirect inferences from reaction yields .

- Meta-analysis : Compare literature data with computational models (e.g., COSMO-RS) to identify outliers or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。